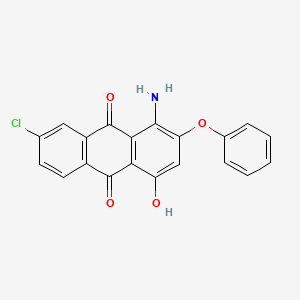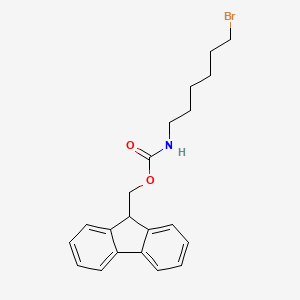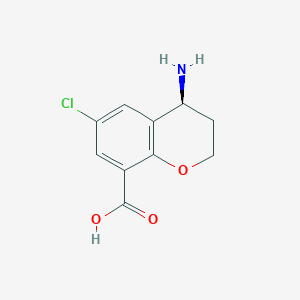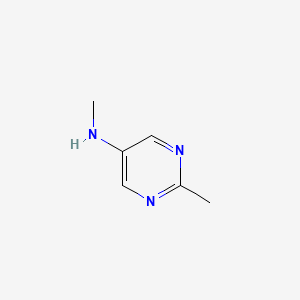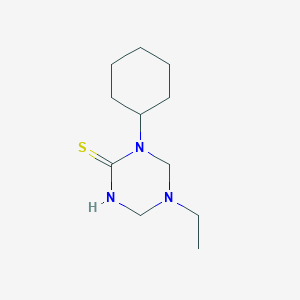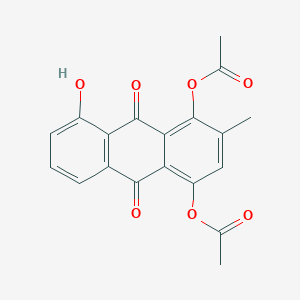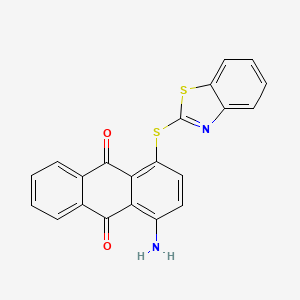
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracenedione core with an amino group at the 1-position and a benzothiazolylthio group at the 4-position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- typically involves multiple steps, starting with the preparation of the anthraquinone core. The amino group is introduced through a nucleophilic substitution reaction, while the benzothiazolylthio group is added via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The amino and benzothiazolylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized anthraquinones.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1-amino-: This compound lacks the benzothiazolylthio group, making it less complex.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This derivative has a hydroxy group instead of the benzothiazolylthio group.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound includes both hydroxy and methoxy groups, providing different chemical properties.
Uniqueness
The presence of the benzothiazolylthio group in 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- imparts unique chemical and biological properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
3767-68-8 |
|---|---|
Formule moléculaire |
C21H12N2O2S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H12N2O2S2/c22-13-9-10-16(27-21-23-14-7-3-4-8-15(14)26-21)18-17(13)19(24)11-5-1-2-6-12(11)20(18)25/h1-10H,22H2 |
Clé InChI |
LZBSRGGBVAHAED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=NC5=CC=CC=C5S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


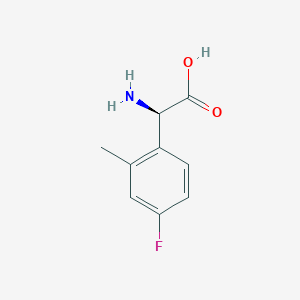
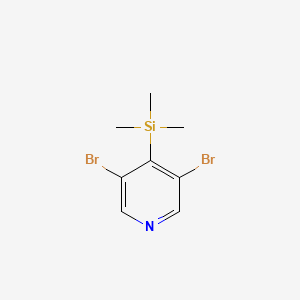
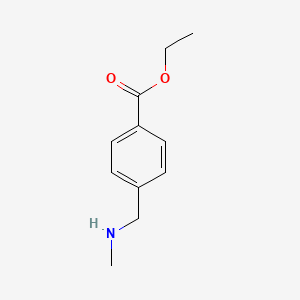
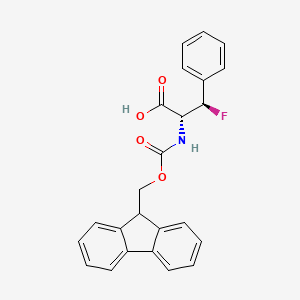
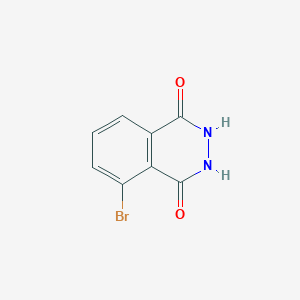

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
